molecular formula C12H14N2O4 B8436369 2-Nitro-4-n-butoxy-5-methoxybenzonitrile

2-Nitro-4-n-butoxy-5-methoxybenzonitrile

Cat. No.: B8436369
M. Wt: 250.25 g/mol
InChI Key: RXHARMSXBQFBLS-UHFFFAOYSA-N
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Description

2-Nitro-4-n-butoxy-5-methoxybenzonitrile is a nitrated aromatic compound featuring a benzonitrile core substituted with nitro (-NO₂), methoxy (-OCH₃), and n-butoxy (-O(CH₂)₃CH₃) groups at positions 2, 5, and 4, respectively.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

4-butoxy-5-methoxy-2-nitrobenzonitrile

InChI

InChI=1S/C12H14N2O4/c1-3-4-5-18-12-7-10(14(15)16)9(8-13)6-11(12)17-2/h6-7H,3-5H2,1-2H3

InChI Key

RXHARMSXBQFBLS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-nitro-4-n-butoxy-5-methoxybenzonitrile to analogs based on substituent patterns, physicochemical properties, and biological implications inferred from the evidence.

Table 1: Structural and Functional Comparison of Nitro-Substituted Benzonitriles and Related Compounds

Compound Name Substituents Molecular Weight (g/mol) CAS RN Key Properties/Findings (from Evidence)
This compound 2-NO₂, 4-O(CH₂)₃CH₃, 5-OCH₃, CN Not provided Not available Hypothesized intermediate for agrochemicals/pharma. No direct data.
3-Methoxy-4-nitrobenzonitrile 3-OCH₃, 4-NO₂, CN 178.14 177476-75-4 >97.0% purity (HPLC); used in organic synthesis.
2-Hydroxy-4-nitrobenzonitrile 2-OH, 4-NO₂, CN 178.14 (estimated) 22282-72-0 No biological data; potential precursor for dyes.
4-Methoxy-2-nitrobenzaldehyde 4-OCH₃, 2-NO₂, CHO 181.14 22996-21-0 >95.0% purity; high cost (¥22,500/5g).
5-Methoxy-2-nitrobenzoic acid 5-OCH₃, 2-NO₂, COOH 197.14 1882-69-5 mp 125–130°C; used in medicinal chemistry.

Key Observations:

Substituent Effects: The n-butoxy group in the target compound may enhance lipophilicity compared to smaller alkoxy or hydroxy groups in analogs (e.g., 2-hydroxy-4-nitrobenzonitrile) . This could influence membrane permeability in biological systems. The nitro group at position 2 is shared with 5-methoxy-2-nitrobenzoic acid, a compound used in drug synthesis .

Biological Implications: Nitrofuran derivatives like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent bladder carcinogens in rats, inducing 100% tumor incidence via irreversible epithelial lesions after prolonged exposure . However, benzonitriles with nitro groups (e.g., 3-methoxy-4-nitrobenzonitrile) lack carcinogenicity data, suggesting distinct metabolic pathways. Saccharin and tryptophan (non-nitrated promoters) enhance bladder carcinogenesis post-FANFT exposure , but nitro-aromatic compounds likely act as initiators rather than promoters.

Synthetic Utility :

  • Nitrobenzonitriles are intermediates in heterocyclic synthesis. For example, 3-methoxy-4-nitrobenzonitrile (>97% purity) is sold for research applications , implying the target compound could serve similar roles.

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